molecular formula C41H61N5O10S B3182069 Tubulysin C CAS No. 205304-88-7

Tubulysin C

Cat. No.: B3182069
CAS No.: 205304-88-7
M. Wt: 816 g/mol
InChI Key: NZCNGJHOIKMMCG-UZRVFEFTSA-N
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Description

Scientific Research Applications

Tubulysin C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of antimitotic agents. In biology, this compound is used to investigate the mechanisms of cell division and apoptosis. In medicine, it has shown promise as a potent anticancer agent, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Industrially, this compound is used in the development of new therapeutic agents and drug delivery systems .

Mechanism of Action

Tubulysins disrupt microtubule dynamics by inhibiting tubulin polymerization. They bind to tubulin subunits, preventing proper microtubule assembly during cell division. This leads to cell cycle arrest and apoptosis. Their validated mechanism of action makes them attractive candidates for overcoming drug-resistant cancers .

Safety and Hazards

  • Environmental Impact : The scarcity of natural sources highlights the need for sustainable production methods .

Future Directions

  • Combination Therapies : Evaluate tubulysins in combination with other anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tubulysin C involves complex multi-step processes. One effective method includes the use of solid-phase peptide synthesis (SPPS) to assemble the molecule. This approach requires the separate synthesis of each component of this compound, with the use of N-Fmoc protecting groups to facilitate the SPPS . Another method involves a 3-component Passerini reaction, where a carboxylic acid, an aldehyde, and an isocyanide are reacted to form the desired product .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. advancements in synthetic organic chemistry have allowed for the development and scale-up of production methods. For instance, the initial synthetic route (21 steps) was improved to a more robust route (19 steps), resulting in a 240-fold increase in overall yield .

Chemical Reactions Analysis

Types of Reactions: Tubulysin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity and stability.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include N-Fmoc protecting groups, carboxylic acids, aldehydes, and isocyanides . The conditions for these reactions often involve precise temperature control and the use of catalysts to ensure high yield and purity.

Major Products: The major products formed from these reactions are various tubulysin analogues, which are then tested for their biological activity. These analogues help in understanding the structure-activity relationships and optimizing the compound for therapeutic use .

Properties

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H61N5O10S/c1-9-25(5)36(44-38(51)32-13-11-12-18-45(32)8)40(52)46(23-55-35(49)10-2)33(24(3)4)21-34(56-27(7)47)39-43-31(22-57-39)37(50)42-29(19-26(6)41(53)54)20-28-14-16-30(48)17-15-28/h14-17,22,24-26,29,32-34,36,48H,9-13,18-21,23H2,1-8H3,(H,42,50)(H,44,51)(H,53,54)/t25-,26-,29+,32+,33+,34+,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCNGJHOIKMMCG-UZRVFEFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H61N5O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205304-88-7
Record name Tubulysin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUBULYSIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072P54KU0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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